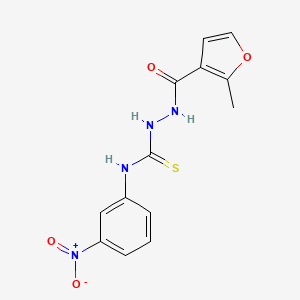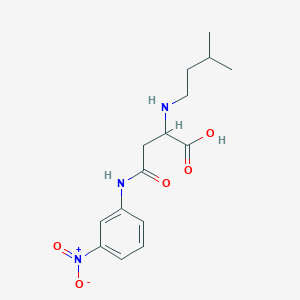![molecular formula C19H28N2O2 B4118472 N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118472.png)
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide
Übersicht
Beschreibung
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide, also known as ML188, is a small molecule inhibitor that targets the protein-protein interactions involved in cancer growth and metastasis. The compound has shown promise in preclinical studies and is currently being investigated for its potential as a therapeutic agent.
Wirkmechanismus
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide works by inhibiting the protein-protein interactions involved in cancer growth and metastasis. Specifically, the compound targets the interaction between the transcription factor RUNX1 and the co-activator CBP. This interaction is essential for the growth and survival of cancer cells, and by inhibiting it, N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide can effectively halt cancer progression.
Biochemical and Physiological Effects
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the reduction of inflammation in the gut, and the prevention of amyloid-beta aggregation in the brain. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity for the target protein-protein interaction. However, the compound can be difficult and expensive to synthesize, which may limit its use in some experiments. Additionally, more research is needed to fully understand the compound's potential as a therapeutic agent and to identify any potential limitations or side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide, including:
1. Further preclinical studies to investigate the compound's potential as a therapeutic agent for cancer and other diseases.
2. Clinical trials to test the safety and efficacy of N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide in humans.
3. Development of new synthesis methods to make the compound more accessible and cost-effective.
4. Investigation of the compound's potential as a tool for studying protein-protein interactions in other disease pathways.
5. Exploration of the compound's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide is a promising small molecule inhibitor with potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential limitations, but the compound's high potency and specificity make it a promising candidate for further development.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for cancer and other diseases. In one study, N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide was shown to inhibit the growth and metastasis of breast cancer cells in vitro and in vivo. Other studies have investigated the compound's potential as a treatment for inflammatory bowel disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-8,13-14,16-17H,9-12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWVVVPTMERFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4118402.png)
![2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4118417.png)

![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)

![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4118461.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4118463.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4118477.png)


![methyl 5-methyl-4-phenyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118495.png)